molecular formula C10H12O4 B1297425 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid CAS No. 28871-80-9

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Cat. No. B1297425
CAS RN: 28871-80-9
M. Wt: 196.2 g/mol
InChI Key: FUBZERMWPMTSEB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is also known as cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a solid substance . It has a melting point of 144-147 °C (lit.) . The compound’s critical temperature, pressure, and density, as well as its phase boundary pressure and heat capacity at saturation pressure, have been critically evaluated .

Scientific Research Applications

Soluble Polyimides with Polyaromatic Structure

Polyimides derived from bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic dianhydrides exhibit solubility in polar solvents, high molecular weights, and form colorless films. These materials demonstrate excellent thermal stability, losing no significant weight up to approximately 360°C. This makes them suitable for high-temperature applications in materials science (Itamura et al., 1993).

Diels–Alder Reaction Products

The bicyclo[2.2.2]oct-5-ene cage structure is a product of Diels-Alder reactions, such as the reaction of β-ionone with maleic hydride. This compound's crystal structure reveals slight deviations from ideal boat conformations, indicating its potential for unique chemical properties and applications (Ravikumar et al., 1995).

Synthesis and Transformations in Organic Chemistry

Bicyclo[2.2.2]octenes, particularly substituted bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives, are crucial in the synthesis and transformations of organic compounds. The Diels−Alder reaction is a primary method for preparing compounds of this type, highlighting the importance of this molecule in synthetic organic chemistry (Hren et al., 2008).

Molecular Mechanics Studies

The lactones of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid have been studied using molecular mechanics, providing insights into their stability, interconversion mechanisms, and relationships between bond angles and stretching frequencies. Such studies are crucial for understanding the behavior of these compounds at the molecular level (Kulkarni & Allinger, 1999).

Safety And Hazards

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is classified as a hazardous substance. It may cause skin irritation (H315), eye irritation (H319), and may be harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZERMWPMTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951508
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

CAS RN

28871-80-9
Record name NSC238002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride synthesized?

A1: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride can be synthesized via a Diels-Alder reaction. [] This reaction involves β-ionone and maleic anhydride as reactants.

Q2: What is the structural conformation of the six-membered rings within the Bicyclo[2.2.2]oct-5-ene cage?

A2: The three six-membered rings within the bicyclo[2.2.2]oct-5-ene cage exhibit slight deviations from the ideal boat conformations. [] This deviation is likely due to the presence of the bridging groups and the double bond within the structure.

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